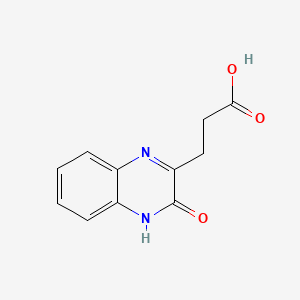

3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid

Description

Properties

IUPAC Name |

3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROJWOXFEZYMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227909 | |

| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7712-28-9 | |

| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007712289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid (CAS 7712-28-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, with CAS number 7712-28-9, is a member of the quinoxaline family of heterocyclic compounds.[1][2] The quinoxaline scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its versatile chemical nature.[1][2] Quinoxaline derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this compound, along with detailed experimental protocols relevant to its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 7712-28-9 | [1][4] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| IUPAC Name | 3-(3-oxo-3,4-dihydro-2-quinoxalinyl)propanoic acid | [1] |

| Melting Point | 262-262.5 °C | [1] |

| Appearance | Solid | |

| InChI Key | HROJWOXFEZYMGL-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through multiple routes. A common strategy involves the hydrolysis of its corresponding ethyl ester, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.[2]

Synthesis Workflow

References

Technical Guide: Physicochemical Properties and Biological Evaluation of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, a member of the quinoxaline family, is a heterocyclic compound of significant interest in medicinal and organic chemistry. Quinoxaline derivatives are known for their diverse biological activities, and this guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and potential biological applications of this specific molecule. The information herein is intended to support further research and development efforts.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below. It should be noted that while some properties have been experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [Experimental][1] |

| Molecular Weight | 218.21 g/mol | [Experimental][1] |

| Melting Point | 262-262.5 °C | [Experimental][1] |

| Boiling Point | 473.9 ± 45.0 °C | [Predicted] |

| pKa (acidic) | 3.95 ± 0.10 (Carboxylic Acid) | [Predicted] |

| pKa (basic) | -0.89 ± 0.40 (Amide Nitrogen) | [Predicted] |

| LogP | 0.94 ± 0.35 | [Predicted] |

| Solubility | Limited experimental data available. Expected to be soluble in organic polar solvents like DMSO and DMF, with lower solubility in water and non-polar solvents.[1] |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes have been reported for the preparation of the title compound.

Method 1: Hydrolysis of Ethyl Ester Intermediate [1]

This method involves the hydrolysis of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.

-

Step 1: Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate: A suspension of o-phenylenediamine in a suitable solvent is reacted with diethyl 2-acetylglutarate under reflux.

-

Step 2: Hydrolysis: The resulting ethyl ester is then subjected to hydrolysis under acidic or basic conditions to yield the final carboxylic acid product.

Method 2: Nucleophilic Substitution [1]

This approach involves the reaction of a halo-substituted quinoxalinone with a propionate salt.

-

Reactants: 2-chloro-3-oxo-3,4-dihydroquinoxaline and sodium propionate.

-

Solvent: Dimethylformamide (DMF).

-

Conditions: The reaction mixture is heated at 80–100°C for 12–24 hours.

-

Work-up: Standard aqueous work-up and purification by recrystallization or chromatography.

Antimicrobial Activity Screening: Broth Microdilution Method[2][3]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Materials:

-

This compound stock solution (typically in DMSO).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Microbial inoculum standardized to 0.5 McFarland turbidity.

-

-

Procedure:

-

Perform serial two-fold dilutions of the compound stock solution in the growth medium across the wells of the microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of quinoxaline derivatives is known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[1]

Potential Antimicrobial Mechanism

Some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, can act as bioreductive agents, generating reactive oxygen species (ROS) under hypoxic conditions, leading to DNA damage and bacterial cell death.[2] Other quinoxalines may inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2]

Caption: Potential antimicrobial mechanism of action.

Hypothetical Anti-inflammatory Signaling Pathway

Quinoxaline derivatives have been reported to possess anti-inflammatory properties.[1] A possible mechanism could involve the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB pathway, which would lead to a reduction in the production of inflammatory mediators.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This compound presents a scaffold with potential for the development of new therapeutic agents, particularly in the areas of infectious and inflammatory diseases. This technical guide summarizes the current knowledge of its physical properties and provides foundational experimental protocols. Further research is warranted to fully elucidate its biological activity, mechanism of action, and to obtain experimental data for its currently predicted physicochemical properties.

References

An In-depth Technical Guide to 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid

This technical guide provides a comprehensive overview of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, a quinoxaline derivative of significant interest in medicinal and organic chemistry.[1] This document is intended for researchers, scientists, and professionals involved in drug development and chemical research, offering detailed information on its chemical identity, properties, synthesis, and biological activities.

Chemical Identity and Properties

This compound is a solid compound featuring a quinoxaline core, which is a key structural motif known for a wide range of biological activities.[1] The presence of the propionic acid side chain and the oxo group on the quinoxaline ring system are critical to its chemical reactivity and biological function.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 7712-28-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][3][4] |

| InChI | InChI=1S/C11H10N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2,(H,13,16)(H,14,15) | [1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 218.21 g/mol | [1] |

| Melting Point | 262-262.5 °C | [1] |

| Physical State | Solid | [1] |

Chemical Structure

The molecular structure of this compound is characterized by a bicyclic quinoxaline ring system, with a propionic acid moiety attached at the 2-position and an oxo group at the 3-position.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the hydrolysis of its corresponding ester, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.[1][5]

Synthesis Workflow

The synthesis typically follows a two-step process starting from o-phenylenediamine and a suitable keto-ester, followed by the introduction of the propionate side chain and subsequent hydrolysis.

Caption: General synthesis workflow for the target compound.

Experimental Protocol: Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate and subsequent hydrolysis

Materials:

-

3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid

-

Absolute ethanol

-

3N Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate solution

Procedure for Esterification: [5]

-

Suspend 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (5 g, 0.023 mol) in absolute ethanol (100 ml).

-

Add 3N H₂SO₄ (10 ml) to the suspension.

-

Reflux the reaction mixture for four hours.

-

Concentrate the solution under reduced pressure.

-

Neutralize with sodium bicarbonate solution to dissolve any unreacted acid.

-

Filter the precipitates under reduced pressure and wash with excess water.

-

Recrystallize the resulting ester from absolute ethanol to yield colorless needles of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.

Procedure for Hydrolysis: [1]

-

The ethyl ester intermediate is subjected to hydrolysis under either basic or acidic conditions to yield the final product, this compound.

Characterization: The structure and purity of the synthesized compound are typically confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.[1]

-

High-Performance Liquid Chromatography (HPLC): For purity assessment.[1]

Biological Activity and Potential Applications

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][6][7] While specific studies on the biological activity of this compound are limited in the provided search results, the quinoxaline scaffold is known to exhibit the following properties:

-

Antimicrobial and Antifungal Activity: Many quinoxaline derivatives have shown potent activity against various strains of bacteria and fungi.[1][6][7]

-

Anticancer Activity: Certain quinoxaline-based compounds have been identified as cytotoxic agents with potential antitumor properties.[1][8] For instance, derivatives of 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoic acid have demonstrated significant reductions in the viability of colorectal cancer (HCT-116) cells.[8]

-

Enzyme Inhibition: The quinoxaline structure has been explored for its potential to inhibit various enzymes, highlighting its value in pharmacological research.[1]

The diverse biological profile of the quinoxaline family suggests that this compound could be a valuable lead compound for the development of new therapeutic agents.[1]

Conclusion

This compound is a quinoxaline derivative with a well-defined chemical structure and established synthetic pathways. Its core quinoxaline scaffold is associated with a wide range of biological activities, making it a compound of interest for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and potential biological relevance, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound.

References

- 1. This compound|CAS 7712-28-9 [benchchem.com]

- 2. This compound | 7712-28-9 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Physicochemical and Biological Profile of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid

For Immediate Release: This technical guide provides an in-depth analysis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, a quinoxaline derivative of significant interest to the scientific community. This document outlines its core physicochemical properties, available research on its biological activities, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

This compound, identified by CAS Number 7712-28-9, is a heterocyclic compound featuring a quinoxaline scaffold. This structural motif is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.

The fundamental molecular characteristics of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 218.21 g/mol | [1] |

| IUPAC Name | 3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid | [1] |

| Physical State | Solid | [1] |

| Melting Point | 262-262.5 °C | [1] |

| CAS Number | 7712-28-9 | [1][3] |

Biological Significance and Research Applications

Quinoxaline derivatives are a well-established class of compounds extensively investigated for their therapeutic potential. Research indicates that this family of molecules exhibits a wide range of biological activities, including antimicrobial, antifungal, antitubercular, anti-inflammatory, and analgesic properties.[1] Furthermore, specific derivatives have demonstrated cytotoxic effects against tumor cells and have been explored as enzyme inhibitors, underscoring their importance in pharmacological research.[1]

While specific experimental data and signaling pathways for this compound are not detailed in the provided search results, the general workflow for investigating a novel compound of this class would follow a standardized path in a drug discovery and development context.

Conceptual Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization and screening of a novel chemical entity like this compound.

Detailed Experimental Protocols

While specific protocols for this exact molecule are not available, this section provides generalized methodologies common in the study of quinoxaline derivatives.

General Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

General Protocol: Enzyme Inhibition Assay (e.g., Kinase Assay)

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a positive control inhibitor.

-

Reaction Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the product formation. This can be done using various methods, such as luminescence-based ATP detection (e.g., Kinase-Glo®) or by detecting the phosphorylated substrate using specific antibodies (e.g., ELISA).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Disclaimer: This document is intended for research use only and is not for diagnostic or therapeutic applications. The compound this compound should be handled with care, as it may be harmful by inhalation, in contact with skin, or if swallowed.[1]

References

The Diverse Biological Activities of Quinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the field of drug discovery and development.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and topoisomerase inhibition.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various quinoxaline derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. A lower IC50 value indicates greater potency.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Series 1 | |||

| Compound 4m[1][2] | A549 (Lung) | 9.32 ± 1.56 | Apoptosis induction |

| Compound 4b[1][2] | A549 (Lung) | 11.98 ± 2.59 | Apoptosis induction |

| Series 2 [3] | |||

| Compound XVa | HCT116 (Colon) | 4.4 | Not specified |

| Compound XVa | MCF-7 (Breast) | 5.3 | Not specified |

| Compound VIIIc | HCT116 (Colon) | 2.5 | Not specified |

| Compound VIIIc | MCF-7 (Breast) | 9 | Not specified |

| Series 3 [4] | |||

| Compound 19 | MGC-803 (Gastric) | 9 | Not specified |

| Compound 19 | HeLa (Cervical) | 12.3 | Not specified |

| Compound 19 | NCI-H460 (Lung) | 13.3 | Not specified |

| Compound 20 | T-24 (Bladder) | 8.9 | Not specified |

| Series 4 [5] | |||

| Compound 11 | Various | 1.18 - 2.86 | Not specified |

Key Mechanisms of Anticancer Action

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[6] Two important targets are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).

-

VEGFR Signaling Pathway: VEGFRs play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoxaline derivatives can block the ATP-binding site of VEGFR, thereby inhibiting its downstream signaling cascade.

Caption: VEGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.

-

EGFR Signaling Pathway: EGFR is often overexpressed in various cancers, leading to uncontrolled cell growth. Quinoxaline-based inhibitors can compete with ATP for the kinase domain of EGFR, thus blocking downstream signaling pathways like the RAS-RAF-MEK-ERK pathway.

Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.

Topoisomerase II is an enzyme that alters the topology of DNA and is essential for DNA replication and cell division. Certain quinoxaline derivatives act as Topoisomerase II poisons, stabilizing the transient DNA-enzyme complex and leading to double-strand breaks in DNA, which ultimately triggers apoptosis in cancer cells.

Caption: Mechanism of Topoisomerase II Inhibition by Quinoxaline Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinoxaline derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only as a blank control.

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoxaline derivative in complete culture medium from the stock solution.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of the quinoxaline derivative to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, remove the medium containing the compound.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Caption: Experimental Workflow for the MTT Assay.

Antimicrobial Activity

Quinoxaline derivatives have shown promising activity against a variety of microorganisms, including bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Series 1 [9] | ||

| Compound 2d | Escherichia coli | 8 |

| Compound 3c | Escherichia coli | 8 |

| Compound 2d | Bacillus subtilis | 16 |

| Compound 3c | Bacillus subtilis | 16 |

| Compound 10 | Candida albicans | 16 |

| Compound 10 | Aspergillus flavus | 16 |

| Series 2 [5] | ||

| Compound 11 | Staphylococcus aureus | 1.95 |

| Compound 11 | Bacillus subtilis | 3.9 |

| Compound 11 | Escherichia coli | 7.81 |

| Compound 11 | Pseudomonas aeruginosa | 15.62 |

| Compound 11 | Candida albicans | 3.9 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10][11]

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Quinoxaline derivative stock solution

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Positive control (microorganism in broth without compound)

-

Negative control (broth only)

Procedure:

-

Prepare Compound Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the quinoxaline derivative stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganism.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the diluted inoculum to each well (except the negative control wells).

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the quinoxaline derivative that completely inhibits visible growth.

-

Caption: General Workflow for Antimicrobial Screening.

Antiviral Activity

Quinoxaline derivatives have shown inhibitory effects against a range of viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV).[8][12][13]

Quantitative Data: Antiviral Activity

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half-maximal response.

| Compound ID/Reference | Virus | EC50 (µM) |

| Series 1 [12] | ||

| Compound 4 | Human Cytomegalovirus (HCMV) | <0.05 |

| Compound 8 | Human Cytomegalovirus (HCMV) | <0.05 |

| Ganciclovir (Control) | Human Cytomegalovirus (HCMV) | 0.059 |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.[7][14][15][16]

Materials:

-

Susceptible host cell line

-

Virus stock

-

Complete cell culture medium

-

Quinoxaline derivative stock solution

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixing solution (e.g., 4% formaldehyde)

-

6-well or 12-well plates

Procedure:

-

Cell Seeding:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

-

Compound and Virus Incubation:

-

Prepare serial dilutions of the quinoxaline derivative in serum-free medium.

-

Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37°C.

-

-

Infection:

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).

-

Incubate for 1 hour at 37°C to allow for virus adsorption.

-

-

Overlay:

-

Remove the inoculum.

-

Overlay the cell monolayers with the overlay medium containing the corresponding concentrations of the quinoxaline derivative.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

-

Plaque Visualization:

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cell monolayer with the staining solution.

-

Gently wash the plates with water and allow them to air dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

-

Caption: Workflow for Antiviral Drug Screening using Plaque Reduction Assay.

Anti-inflammatory Activity

Quinoxaline derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.

Quantitative Data: Anti-inflammatory Activity

| Compound ID/Reference | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Series 1 [17] | |||

| Compound 11 | COX-1 | 37.96 | 61.23 |

| Compound 11 | COX-2 | 0.62 | |

| Compound 13 | COX-1 | 30.41 | 66.11 |

| Compound 13 | COX-2 | 0.46 | |

| Series 2 [18][19] | |||

| Compound 9b | COX-1 | 0.064 | Highly Selective |

| Compound 9b | COX-2 | >50 |

Experimental Protocol: COX (ovine) Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase.

Materials:

-

Ovine COX-1 or COX-2 enzyme

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Quinoxaline derivative stock solution

-

Arachidonic acid (substrate)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of the enzyme, heme, and arachidonic acid in the reaction buffer.

-

Prepare serial dilutions of the quinoxaline derivative.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the reaction buffer, heme, and the quinoxaline derivative dilution or vehicle control.

-

Add the COX enzyme to all wells except the blank.

-

Pre-incubate the plate at room temperature for a short period (e.g., 5 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time in a microplate reader. The rate of color development is proportional to the COX activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Experimental Protocol: TNF-α and IL-6 Inhibition Assay (Cell-based ELISA)

This protocol describes a general method to measure the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.[20][21][22][23][24][25][26][27][28]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Quinoxaline derivative stock solution

-

Human or mouse TNF-α and IL-6 ELISA kits

-

96-well cell culture plates

Procedure:

-

Cell Culture and Treatment:

-

Seed macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the quinoxaline derivative for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 18-24 hours) to induce cytokine production.

-

-

Sample Collection:

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

-

ELISA:

-

Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the kit. This typically involves:

-

Adding the supernatants to antibody-coated plates.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

-

Data Analysis:

-

Generate a standard curve using the provided cytokine standards.

-

Determine the concentration of TNF-α and IL-6 in each sample from the standard curve.

-

Calculate the percentage of inhibition of cytokine production for each concentration of the quinoxaline derivative compared to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of each cytokine.

-

Conclusion

Quinoxaline derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. The data and protocols presented in this guide highlight their potential as lead structures for the development of new drugs targeting cancer, microbial and viral infections, and inflammatory diseases. The ability to readily modify the quinoxaline core allows for the fine-tuning of their pharmacological properties, offering a rich area for further research and development. This technical guide serves as a foundational resource for scientists dedicated to harnessing the therapeutic potential of this remarkable scaffold.

References

- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. ripublication.com [ripublication.com]

- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 16. benchchem.com [benchchem.com]

- 17. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. krishgen.com [krishgen.com]

- 23. cdn.stemcell.com [cdn.stemcell.com]

- 24. bmgrp.com [bmgrp.com]

- 25. cellsciences.com [cellsciences.com]

- 26. elkbiotech.com [elkbiotech.com]

- 27. Human TNF alpha ELISA Kit (ab181421) | Abcam [abcam.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid and Its Derivatives

This technical guide provides a comprehensive literature review of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, a notable member of the quinoxaline family of compounds. While specific biological data for this exact molecule is limited in the public domain, it serves as a crucial scaffold in medicinal chemistry. This review extends to its derivatives, for which significant research, particularly in anticancer applications, has been conducted. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, biological activities, and experimental protocols related to this class of compounds.

Core Compound: this compound

This compound (CAS: 7712-28-9) is a quinoxaline derivative with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol .[1] The quinoxaline core of this molecule is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 7712-28-9 | [1][3] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Melting Point | 262-262.5 °C | [1] |

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with a suitable α-keto acid, in this case, 2-oxopentanedioic acid (α-ketoglutaric acid).[4] This reaction forms the core quinoxalinone structure.

A general synthetic approach involves reacting the substituted aromatic diamine with the α-keto acid, which upon cyclocondensation, yields the desired 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid.[4]

References

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoxaline Compounds

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and evolution of quinoxaline compounds, a cornerstone in modern medicinal chemistry. This whitepaper provides researchers, scientists, and drug development professionals with a thorough understanding of the historical context, synthetic advancements, and burgeoning therapeutic applications of this critical heterocyclic scaffold.

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] First synthesized in the late 19th century, the journey of quinoxaline from a laboratory curiosity to a key component in marketed drugs is a testament to the enduring power of heterocyclic chemistry in addressing significant medical needs. This guide traces the historical milestones, explores the evolution of synthetic methodologies, and delves into the diverse pharmacological landscape of quinoxaline derivatives.

The Genesis: Discovery and Early Synthesis

The history of quinoxaline begins in 1884 with the independent work of German chemists O. Hinsberg and W. Körner.[3][4][5][6] They established the foundational synthesis of the quinoxaline core through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[4][5][7] This robust and straightforward reaction, often referred to as the Hinsberg-Körner synthesis, remains a widely used method for constructing the quinoxaline framework.[1][3] The initial discoveries laid the groundwork for over a century of chemical exploration and biological investigation into this versatile nitrogen-containing heterocycle.[8]

Evolution of Synthetic Methodologies

While the classical condensation reaction remains a staple, the 20th and 21st centuries have witnessed a significant evolution in synthetic strategies for quinoxaline derivatives. These advancements have focused on improving yields, simplifying procedures, enhancing substrate scope, and embracing the principles of green chemistry.[4][8]

Modern approaches often utilize alternative starting materials and catalysts. For instance, α-haloketones, α-hydroxyketones, epoxides, and aromatic alkynes can serve as surrogates for 1,2-dicarbonyl compounds.[3][4] The development of catalytic systems, including the use of copper, nickel, and zinc triflate, has enabled milder reaction conditions and improved efficiency.[4][9][10] Furthermore, techniques such as microwave-assisted synthesis have dramatically reduced reaction times, often from hours to mere minutes.[1][8]

The following diagram illustrates the classical and a modern synthetic approach to the quinoxaline core.

A Spectrum of Biological Activity

The true significance of the quinoxaline scaffold lies in its vast and diverse pharmacological activities.[5][11] The structural versatility of the quinoxaline nucleus allows for extensive functionalization, leading to a wide array of therapeutic applications.[1] Quinoxaline derivatives have been investigated and developed as potent anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antimalarial agents.[2][7][11][12]

Anticancer Activity and Kinase Inhibition

A major focus of quinoxaline research has been in oncology.[12] Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.[13][14] Key signaling pathways targeted by quinoxaline-based inhibitors include:

-

VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7][15] Quinoxaline derivatives have been developed as potent VEGFR-2 inhibitors, blocking the downstream signaling cascade.[7][16]

-

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival.[5][17] Mutations and overexpression of EGFR are common in various cancers.[17] Quinoxalinone derivatives have been identified as promising EGFR tyrosine kinase inhibitors (TKIs).[1][5]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[18][19] Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a powerful strategy to block this critical signaling cascade.[18][20]

Several quinoxaline-based drugs have successfully reached the market, including the anticancer agent Erdafitinib.[1]

Antimicrobial and Antiviral Activities

The quinoxaline scaffold is also prominent in the development of anti-infective agents. Quinoxaline 1,4-dioxides, in particular, have demonstrated potent antibacterial activity, including against Mycobacterium tuberculosis.[18][21] Their mechanism often involves bioreductive activation to generate reactive oxygen species that damage bacterial DNA.[9] In the realm of antiviral research, quinoxaline-based compounds have shown efficacy against various viruses.[11][22] Notably, Glecaprevir is a marketed drug for the treatment of Hepatitis C that contains a quinoxaline moiety.[1][22]

Quantitative Data Summary

The following tables summarize the biological activity of selected quinoxaline derivatives from the literature.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| CPD4 | H1975 (Lung) | IC50 | 3.47 µM | [1] |

| CPD15 | H1975 (Lung) | IC50 | 6.50 nM (Enzyme) | [1] |

| CPD21 | H1975 (Lung) | IC50 | 3.81 nM (Enzyme) | [1] |

| 7f | HCT-116 (Colon) | IC50 | 4.28 µM | [2] |

| 7f | MCF-7 (Breast) | IC50 | 3.57 µM | [2] |

| 17b | VEGFR-2 | IC50 | 2.7 nM | [16] |

| 23j | VEGFR-2 | IC50 | 3.7 nM | [6] |

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Compound 4a | Candida albicans | MIC | 10 µM | [4] |

| Compound 4h | Candida albicans | MIC | 11 µM | [4] |

| Selected Compounds | Various Bacteria & Fungi | MIC | 8 - 256 | [23] |

Key Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of quinoxaline compounds.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classical condensation reaction for synthesizing a representative quinoxaline derivative.[3][8]

Materials:

-

o-Phenylenediamine (1.1 g, 0.01 mol)

-

Benzil (2.1 g, 0.01 mol)

-

Rectified spirit (ethanol) (16 mL)

-

Water

-

Beaker, round-bottomed flask, water bath, filtration apparatus

Procedure:

-

Prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.

-

In a separate container, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the mixture in a water bath for approximately 30 minutes.

-

Add water dropwise to the reaction mixture until a slight cloudiness persists.

-

Allow the mixture to cool to room temperature to facilitate crystallization.

-

Filter the crude product using a Buchner funnel.

-

Recrystallize the solid product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

The following diagram outlines the workflow for this synthesis.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[11][12][24]

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Quinoxaline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

-

Sterile 96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][22][23]

Materials:

-

Quinoxaline compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Malt Extract Broth for fungi)

-

Standardized microbial inoculum

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in the liquid growth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a microplate reader.

Conclusion and Future Directions

From their initial synthesis in 1884 to their current status as a privileged scaffold in drug discovery, quinoxaline compounds have demonstrated remarkable versatility and therapeutic potential. The continuous refinement of synthetic methodologies has made a vast chemical space accessible for exploration. The broad spectrum of biological activities, particularly in oncology and infectious diseases, ensures that quinoxalines will remain a focal point of research and development. Future efforts will likely concentrate on the design of highly selective kinase inhibitors, the development of novel anti-infective agents to combat drug resistance, and the application of modern computational techniques to accelerate the discovery of new lead compounds. The rich history of quinoxaline chemistry provides a solid foundation for future innovations that will undoubtedly contribute to the advancement of human health.

References

- 1. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 6. tandfonline.com [tandfonline.com]

- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]

- 8. pharmacyinfoline.com [pharmacyinfoline.com]

- 9. benchchem.com [benchchem.com]

- 10. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. bioengineer.org [bioengineer.org]

- 14. geneonline.com [geneonline.com]

- 15. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scribd.com [scribd.com]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

The compound of interest is 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid . Its chemical identity is established by the following International Union of Pure and Applied Chemistry (IUPAC) name and other identifiers.

IUPAC Name: 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid

An alternative, equally valid IUPAC name is 3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid . This nomenclature emphasizes the tautomeric form of the quinoxalinone ring.

| Identifier | Value |

| CAS Number | 7712-28-9[1] |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Melting Point | 262-262.5 °C |

Synthesis and Characterization

The synthesis of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can be achieved through a multi-step process, typically commencing with the condensation of o-phenylenediamine with a suitable three-carbon building block to form the quinoxalinone core, followed by the introduction and modification of the propionic acid side chain. A common strategy involves the hydrolysis of a corresponding ester precursor.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

A foundational step is the synthesis of the quinoxalinone scaffold. This can be achieved by reacting o-phenylenediamine with chloroacetic acid.[2]

-

A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) in aqueous ammonia (33%, 10 mL) and water (80 mL) is refluxed for one hour.[2]

-

Upon cooling, a light brown solid precipitates.[2]

-

The precipitate is filtered under reduced pressure and dried to yield 3,4-dihydroquinoxalin-2(1H)-one.[2]

Step 2: Introduction of the Propionic Acid Moiety (via Ethyl Ester)

The propionic acid side chain can be introduced through various methods. One common approach is the alkylation of the quinoxalinone core, followed by functional group transformations. A plausible route involves the reaction with a derivative of propanoic acid. A direct synthesis of the target molecule's ethyl ester has been described.

Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate:

This protocol describes the esterification of the target carboxylic acid, which for the purpose of synthesizing the acid, would be reversed (hydrolysis).

-

Suspend 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (5 g, 0.023 mol) in absolute ethanol (100 ml).[3]

-

Add 3N H₂SO₄ (10 ml) to the suspension.[3]

-

Reflux the reaction mixture for four hours.[3]

-

Concentrate the solution under reduced pressure.[3]

-

Neutralize with sodium bicarbonate solution to precipitate the ester and dissolve any unreacted acid.[3]

-

Filter the precipitate and wash with excess water.[3]

-

Recrystallize the resulting ester from absolute ethanol to yield colorless needles of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.[3]

Step 3: Hydrolysis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

The final step to obtain the desired carboxylic acid is the hydrolysis of the corresponding ethyl ester. This can be achieved under either acidic or basic conditions.[4]

Alkaline Hydrolysis (Saponification):

-

Heat the ethyl ester under reflux with a dilute alkali solution, such as sodium hydroxide.

-

This reaction is typically irreversible and proceeds to completion.

-

The initial product is the sodium salt of the carboxylic acid.

-

After the reaction, the alcohol byproduct can be distilled off.

-

To obtain the free carboxylic acid, the remaining solution is acidified with a strong acid (e.g., HCl or H₂SO₄), which protonates the carboxylate salt, causing the desired 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid to precipitate.

Characterization

The synthesized compound is typically characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.

Biological Activity

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[4] While specific quantitative data for 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is not extensively available in the public domain, the biological potential can be inferred from studies on structurally related quinoxalinone derivatives.

Antimicrobial Activity

Quinoxaline-based compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.[5][6] The mechanism of action for some quinoxaline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[7]

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Quinoxalinone Derivatives against Various Microorganisms

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Quinoxalin-2(1H)-one derivatives | Escherichia coli | 8 - >128 | [5][8] |

| Staphylococcus aureus | 4 - >128 | [6][8] | |

| Bacillus subtilis | 8 - 64 | [6] | |

| Candida albicans | 16 - >128 | [5] | |

| Aspergillus flavus | 16 - >128 | [5] |

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of quinoxalinone derivatives against various human cancer cell lines.[9][10] These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[9]

Table 2: Representative Half-maximal Inhibitory Concentrations (IC₅₀) of Quinoxalinone Derivatives against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoxalin-2(1H)-one derivatives | HCT116 (Colon Carcinoma) | 2.5 - >100 | [10][11] |

| MCF-7 (Breast Adenocarcinoma) | 5.3 - >100 | [10] | |

| HepG2 (Liver Hepatocellular Carcinoma) | 9.8 - >100 | [10] | |

| A549 (Lung Carcinoma) | - | - | |

| PC-3 (Prostate Cancer) | - | - |

Experimental Protocols for Biological Assays

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12][13]

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol for Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[2]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (media only).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from a dose-response curve.

Potential Signaling Pathways

While the specific molecular targets of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid are not definitively established, the quinoxaline scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with various biological targets. Based on the activities of related compounds, two key signaling pathways that may be modulated are the EGFR and PI3K/Akt pathways, both of which are critical in cancer cell proliferation and survival.[7][14][15]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Quinoxalinone derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.[7][16][17] Inhibition of this pathway can block downstream signaling cascades that promote cell growth and division.

Caption: Potential inhibition of the EGFR signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade often dysregulated in cancer. Quinoxaline derivatives have been reported as dual inhibitors of PI3K and mTOR, a downstream effector of Akt.[15]

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid and its derivatives.

Caption: General experimental workflow for synthesis and evaluation.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. clyte.tech [clyte.tech]

- 3. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic Acid|CAS 7712-28-9 [benchchem.com]

- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. benchchem.com [benchchem.com]

- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. rjptonline.org [rjptonline.org]

- 16. researchgate.net [researchgate.net]

- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

The Therapeutic Potential of Quinoxaline Propionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. This technical guide focuses on the therapeutic potential of quinoxaline propionic acid and its analogues, with a primary emphasis on their neuroprotective effects as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. This document will delve into their mechanism of action, summarize key quantitative data from preclinical studies, provide an overview of experimental protocols for their synthesis and evaluation, and visualize the core signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the quinoxaline scaffold.

Introduction

Quinoxaline, a fused bicyclic ring system composed of a benzene and a pyrazine ring, serves as a privileged scaffold in drug discovery.[1][2] Its derivatives have been reported to exhibit a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] A particularly promising area of investigation is the development of quinoxaline propionic acid derivatives as potent and selective antagonists of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[7][8]

Overstimulation of AMPA receptors is implicated in the pathophysiology of various neurological and neurodegenerative disorders, including epilepsy, cerebral ischemia, and Alzheimer's disease.[8][9] By competitively inhibiting the binding of glutamate to AMPA receptors, quinoxaline-based antagonists can mitigate excitotoxicity and offer a promising therapeutic strategy for these conditions.[8] This guide provides a detailed overview of the current state of research on quinoxaline propionic acid derivatives, with a focus on their potential as neuroprotective and anticonvulsant agents.

Mechanism of Action: AMPA Receptor Antagonism

The primary mechanism of action for the neuroprotective and anticonvulsant effects of many quinoxaline propionic acid derivatives is their competitive antagonism of the AMPA receptor.[8] These compounds typically possess a structural resemblance to the endogenous ligand, glutamate, allowing them to bind to the ligand-binding domain of the AMPA receptor without activating the ion channel. This competitive inhibition prevents the influx of cations (primarily Na+ and Ca2+) that would normally occur upon glutamate binding, thereby reducing neuronal depolarization and preventing the downstream cascade of excitotoxic events.

The quinoxaline scaffold has been a cornerstone in the development of competitive AMPA receptor antagonists.[8] Structure-activity relationship (SAR) studies have demonstrated that modifications to the quinoxaline ring system can significantly impact potency, selectivity, and pharmacokinetic properties.[10]

Below is a diagram illustrating the signaling pathway associated with AMPA receptor activation and its inhibition by quinoxaline propionic acid derivatives.

Therapeutic Applications and Preclinical Data

The therapeutic potential of quinoxaline propionic acid derivatives has been explored in several key areas, with a significant body of preclinical data supporting their efficacy.

Anticonvulsant Activity

A primary application of AMPA receptor antagonists is in the management of epilepsy.[7] Several novel quinoxaline derivatives have demonstrated promising anticonvulsant activity in preclinical models.[7][11] The table below summarizes the in vivo efficacy of selected compounds.

| Compound | Animal Model | Seizure Induction | ED₅₀ (mg/kg) | Reference |

| Compound 24 | Mouse | Pentylenetetrazol | 37.50 | [7] |

| Compound 28 | Mouse | Pentylenetetrazol | 23.02 | [7] |

| Compound 32 | Mouse | Pentylenetetrazol | 29.16 | [7] |

| Compound 33 | Mouse | Pentylenetetrazol | 23.86 | [7] |

| Compound V1 | Mouse | Not Specified | Relative Potency: 0.75 (vs. Phenobarbital) | [11] |

| Compound V3 | Mouse | Not Specified | Relative Potency: 0.8 (vs. Phenobarbital) | [11] |

Neuroprotection

By mitigating glutamate-induced excitotoxicity, quinoxaline derivatives have shown significant neuroprotective effects in models of neurodegenerative diseases.[9][12] Studies have demonstrated their ability to protect neurons from cell death in conditions that mimic Parkinson's and Alzheimer's disease.[9][12][13]

| Compound | In Vitro/In Vivo Model | Key Findings | Reference |

| MPAQ | In vitro (dopaminergic neurons) | Afforded substantial protection against spontaneous and progressive cell death. | [12] |

| QX-4 | In vitro (PC12 cells) & In vivo (APP/PS1 transgenic mice) | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, and downregulated inflammatory cytokines. | [9][13] |

| QX-6 | In vitro (PC12 cells) & In vivo (APP/PS1 transgenic mice) | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, and downregulated inflammatory cytokines. | [9][13] |

| Qx28 | Zebrafish & Mouse cochlear explants | Provided robust protection against aminoglycoside- and cisplatin-induced hair cell loss. | [14] |

Anticancer Activity

Recent research has also highlighted the potential of quinoxaline derivatives as anticancer agents.[5][15][16] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, with mechanisms including the inhibition of topoisomerase II and STAT3 phosphorylation.[15][16]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II inhibition | [16] |

| Compound III | PC-3 (Prostate) | 4.11 | Not specified | [16] |

| QW12 | HeLa (Cervical) | 10.58 | STAT3 phosphorylation inhibition | [15] |

| 26e | (ASK1 inhibitor) | 0.03017 | ASK1 inhibition | [17] |

Experimental Protocols

This section provides a generalized overview of the experimental methodologies commonly employed in the synthesis and biological evaluation of quinoxaline propionic acid derivatives.

General Synthesis of Quinoxaline Derivatives

A widely used method for the synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[18][19]

Materials:

-

Substituted o-phenylenediamine

-

α-keto acid (e.g., 2-oxopropanoic acid)

-

Solvent (e.g., ethanol, methanol, DMF)

-

Catalyst (optional, e.g., mild acid)

Procedure:

-

Dissolve the o-phenylenediamine in the chosen solvent.

-

Add the α-keto acid to the solution.

-

If using a catalyst, add it to the reaction mixture.

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution or require extraction with an appropriate organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final compound using techniques such as NMR, mass spectrometry, and elemental analysis.

The following diagram illustrates a general workflow for the synthesis and evaluation of quinoxaline derivatives.

In Vivo Anticonvulsant Activity Assessment (Pentylenetetrazol Model)

This protocol is a standard method for evaluating the anticonvulsant potential of test compounds.[7]

Animals:

-

Male albino mice

Materials:

-

Test compound (quinoxaline derivative)

-

Vehicle (e.g., saline, DMSO)

-

Pentylenetetrazol (PTZ) solution

-

Reference anticonvulsant drug (e.g., perampanel, phenobarbital)

Procedure:

-

Divide the mice into several groups (vehicle control, reference drug, and various doses of the test compound).

-

Administer the test compound or reference drug intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).

-

Observe the mice for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., clonic-tonic convulsions).

-